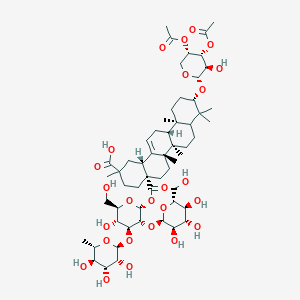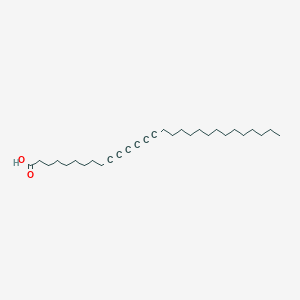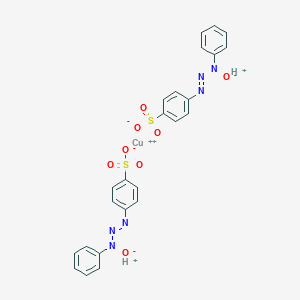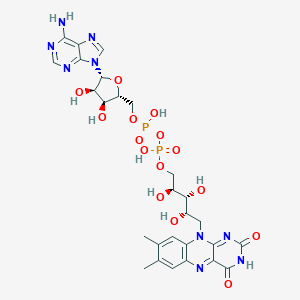
Modified fad
Übersicht
Beschreibung
Modified flavin adenine dinucleotide is a derivative of flavin adenine dinucleotide, a crucial cofactor involved in various biochemical reactions. Flavin adenine dinucleotide is derived from riboflavin, commonly known as vitamin B2, and plays a significant role in redox reactions within cells. Modified flavin adenine dinucleotide has been engineered to enhance its properties for specific applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of modified flavin adenine dinucleotide typically involves the modification of the ribityl side chain or the adenine moiety of flavin adenine dinucleotide. One common method is the enzymatic conversion of riboflavin to flavin mononucleotide, followed by the adenylylation of flavin mononucleotide to form flavin adenine dinucleotide. This process can be further modified by introducing specific functional groups to the ribityl chain or adenine moiety to obtain the desired modified flavin adenine dinucleotide .
Industrial Production Methods
Industrial production of modified flavin adenine dinucleotide often relies on microbial fermentation processes. Genetically engineered strains of bacteria, such as Escherichia coli, are used to produce high yields of flavin adenine dinucleotide. The fermentation process is optimized to include the necessary precursors and conditions for the efficient production of modified flavin adenine dinucleotide .
Analyse Chemischer Reaktionen
Types of Reactions
Modified flavin adenine dinucleotide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its role as a cofactor in enzymatic processes.
Common Reagents and Conditions
Common reagents used in the reactions involving modified flavin adenine dinucleotide include molecular oxygen, hydrogen peroxide, and various reducing agents. The reaction conditions often involve specific pH levels, temperatures, and the presence of metal ions to facilitate the desired transformations .
Major Products
The major products formed from the reactions of modified flavin adenine dinucleotide depend on the specific modifications introduced. For example, the oxidation of modified flavin adenine dinucleotide can lead to the formation of 8-formyl flavin adenine dinucleotide, which exhibits enhanced redox properties .
Wissenschaftliche Forschungsanwendungen
Modified flavin adenine dinucleotide has a wide range of applications in scientific research, including:
Chemistry: Used as a cofactor in various enzymatic reactions, facilitating redox processes and electron transfer.
Biology: Plays a crucial role in cellular metabolism, energy production, and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications, including its role in drug metabolism and as a target for drug development.
Industry: Utilized in biotechnological processes, such as the production of biofuels and biocatalysts.
Wirkmechanismus
The mechanism of action of modified flavin adenine dinucleotide involves its role as a cofactor in enzymatic reactions. It participates in redox reactions by accepting and donating electrons, thereby facilitating the conversion of substrates to products. The molecular targets of modified flavin adenine dinucleotide include various enzymes, such as oxidases and dehydrogenases, which rely on its redox properties for their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flavin mononucleotide: Another derivative of riboflavin, involved in similar redox reactions but with different structural properties.
Riboflavin: The precursor of flavin adenine dinucleotide, essential for the biosynthesis of flavin mononucleotide and flavin adenine dinucleotide.
8-formyl flavin adenine dinucleotide: A modified form of flavin adenine dinucleotide with enhanced redox properties.
Uniqueness
Modified flavin adenine dinucleotide is unique due to its tailored properties, which can be optimized for specific applications. Its enhanced redox properties and stability make it a valuable cofactor in various biochemical and industrial processes .
Eigenschaften
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43)/t14-,15-,16+,19+,20+,21+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWQXMAJTJZDQX-DZGRYVTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@H]([C@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N9O15P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160743 | |
| Record name | Modified fad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138663-53-3 | |
| Record name | Modified fad | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138663533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Modified fad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






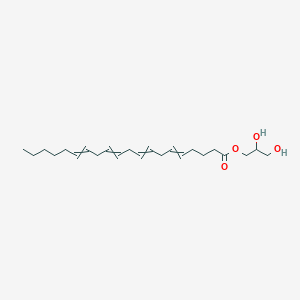

![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B161810.png)
